3-(Hydroxyamino)phenol
Overview
Description
3-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where a hydroxyamino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxyamino)phenol can be synthesized through several methods:
From Phenol: One common method involves the nitration of phenol to produce 3-nitrophenol, followed by reduction to 3-aminophenol. The final step involves the hydroxylation of the amino group to form this compound.
From Benzene Sulphonic Acid: Another method involves the sulphonation of benzene to form benzene sulphonic acid, which is then converted to 3-aminophenol through a series of reactions. The amino group is then hydroxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Hydroxyamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form 3-aminophenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyamino group directs the incoming electrophile to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Aminophenol
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
3-(Hydroxyamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)phenol involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
3-(Hydroxyamino)phenol can be compared with other similar compounds such as:
3-Aminophenol: Similar structure but lacks the hydroxy group on the amino group.
3-Nitrophenol: Contains a nitro group instead of a hydroxyamino group.
4-Hydroxyaminophenol: The hydroxyamino group is attached to the para position instead of the meta position.
Uniqueness
The presence of both hydroxy and amino groups in this compound makes it unique, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality is not present in many other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
3-(hydroxyamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKOPKHXTPVJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420088 | |
Record name | 3-hydroxyaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-61-9 | |
Record name | 3-hydroxyaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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